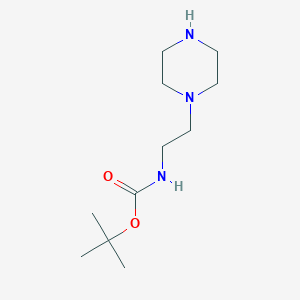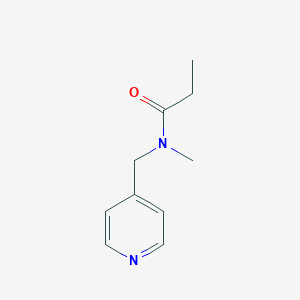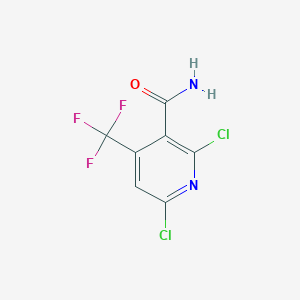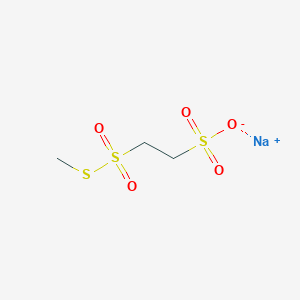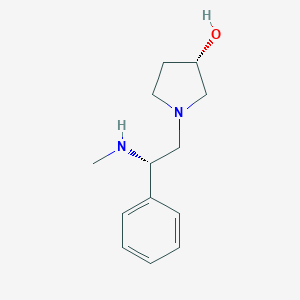![molecular formula C20H15F3N4O3 B115987 7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate CAS No. 146836-84-2](/img/structure/B115987.png)
7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate
Overview
Description
Trovafloxacin is a 1,8-naphthyridine derivative that is 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid bearing additional 2,4-difluorophenyl, fluoro and 6-amino-3-azabicyclo[3.1.0]hex-3-yl substituents at positions 1, 6 and 7 respectively. A broad-spectrum antibiotic that was withdrawn from the market due to risk of liver failure. It has a role as an antimicrobial agent, a hepatotoxic agent, a topoisomerase IV inhibitor, a DNA synthesis inhibitor and an antibacterial drug. It is a 1,8-naphthyridine derivative, an amino acid, a monocarboxylic acid, an azabicycloalkane, a tertiary amino compound, a primary amino compound, a quinolone antibiotic, a fluoroquinolone antibiotic and a difluorobenzene. It is a conjugate base of a trovafloxacin(1+).
Trovafloxacin, also known as TVFX, belongs to the class of organic compounds known as naphthyridine carboxylic acids and derivatives. Naphthyridine carboxylic acids and derivatives are compounds containing a naphthyridine moiety, where one of the ring atoms bears a carboxylic acid group. Trovafloxacin is considered to be a practically insoluble (in water) and relatively neutral molecule. Trovafloxacin has been detected in multiple biofluids, such as urine and blood. Within the cell, trovafloxacin is primarily located in the cytoplasm and membrane (predicted from logP).
Trovafloxacin is a broad spectrum antibiotic that has been commonly marketed under the brand name Trovan by Pfizer. It exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV. It was shown to be more effective against Gram-positive bacteria than Gram-negative bacteria when compared to previous fluoroquinolones. Due to its hepatotoxic potential, trovafloxacin was withdrawn from the market.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of this compound show promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have focused on modifying the structure to enhance its antibacterial properties and reduce side effects like pseudoallergic reactions and blood pressure decrease in intravenous infusions. Some derivatives have been selected as potential candidates for preclinical trials due to their potent in vitro and in vivo antibacterial activity and improved safety profiles (Remuzon et al., 1992).
Biodistribution Studies
Biodistribution studies using radio-labeled versions of the compound have been conducted to understand its accumulation in various tissues. This research is crucial for determining the potential therapeutic applications of the compound. Studies have shown significant concentrations of the drug in tissues like the intestine, liver, kidney, and stomach (Babich et al., 1996).
Enhanced In Vitro and In Vivo Activity
Modifications of the compound structure have been shown to enhance its in vitro and in vivo activity. Certain derivatives have shown improved therapeutic potential compared to existing antibacterial agents, making them promising candidates for new therapeutic agents (Bouzard et al., 1992).
Asymmetric Synthesis and Enantiomer Properties
Asymmetric synthesis of the enantiomers of this compound has been developed, with studies showing that the S-(+) enantiomer has significantly better in vitro and in vivo activity against a range of bacteria. This highlights the importance of chirality in the drug's antibacterial potency (Rosen et al., 1988).
Structural-Activity Relationships (SAR)
Extensive research has been conducted to understand the structure-activity relationships of this compound and its derivatives. These studies are essential for designing more effective antibacterial agents by identifying the key structural elements that contribute to their antibacterial activity (Chu et al., 1986).
Development of Non-Basic Building Blocks
A series of non-basic building blocks was synthesized and introduced to the compound's structure, demonstrating superior antibacterial activity against multidrug-resistant strains. This indicates the potential for developing new fluoroquinolones with enhanced effectiveness against resistant bacteria (Huang et al., 2009).
properties
CAS RN |
146836-84-2 |
|---|---|
Product Name |
7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate |
Molecular Formula |
C20H15F3N4O3 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
7-[(1S,5R)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16? |
InChI Key |
WVPSKSLAZQPAKQ-SOSAQKQKSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)[O-])F |
SMILES |
C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)[O-])F |
Canonical SMILES |
C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)[O-])F |
Other CAS RN |
147059-72-1 |
physical_description |
Solid |
solubility |
12.3 mg/L (at 25 °C) 2.95e-05 M 7.04e-02 g/L |
synonyms |
1,8-Naphthyridine-3-carboxylic acid, 7-(6-amino-3-azabicyclo(3.1.0)hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, (1alpha,5alpha,6alpha)-, monomethanesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



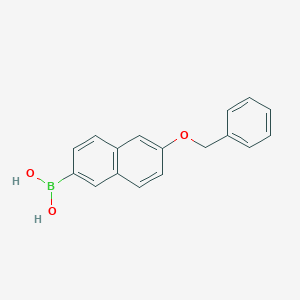



![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
